Unique 3,4-Dichloro Substitution Pattern for Target Engagement in AP-1 Inhibition
The 4-(3,4-dichlorophenyl)-1,3-thiazol-2-amine scaffold has been specifically identified in a patent for its utility in synthesizing medicaments that inhibit the activation of Activator Protein-1 (AP-1), a transcription factor implicated in inflammation and oncogenesis [1]. While the patent describes a general formula and does not provide IC50 data for the specific free amine, its inclusion as a key building block for the active species demonstrates its structural relevance. This is in contrast to other positional isomers like 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3) or 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine (CAS 68301-45-1), which are not cited for this specific application.
| Evidence Dimension | Reported Utility as a Synthetic Precursor for AP-1 Inhibitors |
|---|---|
| Target Compound Data | Explicitly named as a precursor in a patent for AP-1 inhibitors |
| Comparator Or Baseline | 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine (CAS 93209-97-3) and 4-(2,5-dichlorophenyl)-1,3-thiazol-2-amine (CAS 68301-45-1) |
| Quantified Difference | Qualitative (Patent inclusion vs. no specific mention) |
| Conditions | Patent application for AP-1 inhibition |
Why This Matters
This provides a direct, patent-backed rationale for selecting this specific regioisomer over others for research programs targeting AP-1 related pathways.
- [1] Thiazole.com. Category: 39893-80-6 - Heterocyclic Building Blocks. View Source
